[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate

Catalog No.
S13178121
CAS No.
51823-09-7
M.F
C24H28Cl2N2O4
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-...

CAS Number

51823-09-7

Product Name

[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate

IUPAC Name

[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate

Molecular Formula

C24H28Cl2N2O4

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C24H28Cl2N2O4/c1-3-12-13-8-16-21-24(14-6-4-5-7-15(14)27(21)2)9-17(20(13)22(24)31-18(29)10-25)28(16)23(12)32-19(30)11-26/h4-7,12-13,16-17,20-23H,3,8-11H2,1-2H3/t12-,13?,16-,17?,20?,21-,22?,23+,24?/m0/s1

InChI Key

XZIPNZUGJSZRCQ-PCJRNRFISA-N

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1OC(=O)CCl)C6=CC=CC=C6N4C

Isomeric SMILES

CC[C@@H]1[C@H](N2[C@H]3CC1C4C2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)CCl)OC(=O)CCl

The compound [(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate is a complex organic molecule characterized by its intricate structure and multiple functional groups. This compound belongs to a class of diazahexacyclic compounds, which are known for their diverse biological activity and potential therapeutic applications. The presence of the chloroacetyl and chloroacetate moieties suggests that this compound may exhibit significant reactivity and biological interactions.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the chloroacetyl group which can participate in nucleophilic acyl substitution reactions. Additionally, the presence of the diazahexacyclic structure allows for various transformations such as:

  • Hydrolysis: The ester bond in the chloroacetate can undergo hydrolysis in the presence of water or an aqueous base.
  • Nucleophilic Attack: The chloro group can be displaced by nucleophiles, making it a potential candidate for further synthetic modifications.
  • Oxidation-Reduction Reactions: Given its complex structure, this compound may also be involved in redox reactions under specific conditions.

Compounds with similar structural features often exhibit a range of biological activities. For instance, the diazahexacyclic framework is associated with various pharmacological effects including:

  • Antimicrobial Activity: Many diaza compounds have shown efficacy against bacterial and fungal strains.
  • Antitumor Properties: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The unique structure may allow for selective inhibition of specific enzymes involved in metabolic pathways.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to assess the potential biological activity of this compound based on its structural characteristics .

The synthesis of this compound likely involves multi-step organic synthesis techniques:

  • Formation of the Diazahexacyclic Framework: This could involve cyclization reactions starting from simpler precursors.
  • Introduction of Functional Groups: The chloroacetyl and chloroacetate groups can be introduced via acylation reactions.
  • Purification and Characterization: Techniques such as chromatography and spectroscopy (NMR, MS) would be essential for purifying and confirming the structure of the final product.

This compound may have several applications in:

  • Pharmaceutical Development: Given its potential biological activities, it could serve as a lead compound for drug discovery efforts targeting infectious diseases or cancer.
  • Chemical Biology: It may be used as a tool compound to study specific biological pathways or enzyme functions due to its structural uniqueness.

Interaction studies can elucidate how this compound interacts with biological macromolecules such as proteins or nucleic acids. Techniques like:

  • Molecular Docking: To predict how the compound binds to target proteins.
  • In vitro Assays: To evaluate its effects on cell lines or enzyme activity.

These studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with [(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate:

  • Diazabicyclo[3.3.1]nonane derivatives - Known for their neuroactive properties.
  • Chloroacetic acid derivatives - Often used in medicinal chemistry for their reactivity.
  • Hexacyclic alkaloids - Exhibiting a variety of pharmacological activities including analgesic effects.

Comparison Table

Compound TypeKey FeaturesUnique Aspects
Diazabicyclo[3.3.1]nonaneNeuroactive propertiesSmaller ring size compared to diazahexacycles
Chloroacetic acid derivativesHigh reactivityCommonly used in synthetic pathways
Hexacyclic alkaloidsDiverse pharmacological activitiesNatural origin with complex biosynthetic pathways

This compound stands out due to its specific stereochemistry and combination of functional groups that may confer unique biological activities not found in simpler analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Exact Mass

478.1426128 g/mol

Monoisotopic Mass

478.1426128 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-10

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